molecular formula C9H16F3N B1492570 1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine CAS No. 2092544-46-0

1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine

Cat. No. B1492570
CAS RN: 2092544-46-0
M. Wt: 195.23 g/mol
InChI Key: OXPNKQFZLVGJEM-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine, otherwise known as DMTMC, is a synthetic organic compound that has been used for various scientific research applications. DMTMC is a highly versatile compound that has been used in a variety of laboratory experiments, as well as in the synthesis of other compounds.

Scientific Research Applications

DMTMC has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as amines, alcohols, and aldehydes. It has also been used in the synthesis of polymers and other materials. Additionally, DMTMC has been used in the study of enzyme kinetics and protein structure.

Mechanism of Action

The mechanism of action of DMTMC is not fully understood. However, it is believed that DMTMC interacts with certain enzymes, such as cytochrome P450 enzymes, to inhibit their activity. This inhibition of enzyme activity can result in changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMTMC are not fully understood. However, it is believed that DMTMC can interact with certain enzymes to inhibit their activity, resulting in changes in the biochemical and physiological effects of the compound. Additionally, DMTMC has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using DMTMC in laboratory experiments include its low cost and availability, its versatility, and its stability. Additionally, DMTMC is relatively easy to synthesize and can be used in a variety of applications. The main limitation of using DMTMC in laboratory experiments is that its mechanism of action is not fully understood, and therefore, its effects on biochemical and physiological processes are not fully understood.

Future Directions

The potential future directions for DMTMC include further research into its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research into the synthesis of DMTMC, as well as other compounds that contain DMTMC, could be beneficial. Additionally, further research into the potential applications of DMTMC could be beneficial, such as the development of new drugs or therapeutic compounds. Finally, further research into the potential toxicity of DMTMC could be beneficial, as well as research into the potential environmental impacts of using DMTMC.

properties

IUPAC Name

1-[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c1-7(2)4-8(5-7,6-13-3)9(10,11)12/h13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPNKQFZLVGJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CNC)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine
Reactant of Route 2
1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine
Reactant of Route 3
1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine
Reactant of Route 4
1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine
Reactant of Route 6
1-(3,3-dimethyl-1-(trifluoromethyl)cyclobutyl)-N-methylmethanamine

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